

# Gallium recovery from bauxite processing

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An In-depth Technical Guide to Gallium Recovery from **Bauxite** Processing

## Introduction

Gallium, a soft, silvery metal, is a critical component in the manufacturing of advanced electronics, including semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.[1][2] There are no primary mines for gallium; it is almost exclusively recovered as a by-product during the processing of other ores, principally **bauxite** for alumina production and some zinc ores.[2][3][4] Over 90% of the world's primary gallium is sourced from the Bayer process, the industrial method for refining **bauxite** into alumina.[5][6]

During the Bayer process, **bauxite** is digested in a hot sodium hydroxide solution. Gallium, having chemical properties similar to aluminum, dissolves alongside it, forming sodium gallate.[5][7] As the Bayer liquor is recycled and concentrated, the gallium content can build up to economically recoverable levels, typically ranging from 100 to 300 parts per million (ppm).[8] The **bauxite** ore itself generally contains gallium concentrations between 30 and 80 ppm.[8][9] While approximately 70% of the gallium from **bauxite** enters the Bayer liquor, the remaining 30% is lost to the **bauxite** residue, commonly known as red mud.[8] This guide provides a detailed technical overview of the primary methods for recovering this valuable metal from both Bayer liquor and red mud.

## Gallium Recovery from Bayer Liquor

The primary methods for extracting gallium from the caustic sodium aluminate (Bayer) liquor include ion exchange, solvent extraction, fractional precipitation, and electrochemical deposition.[6][10]

## Ion Exchange

Ion exchange has become a leading industrial method for gallium recovery from Bayer liquor due to its high efficiency, simple operation, and low contamination risk.[\[10\]](#)[\[11\]](#) The process relies on chelating resins that selectively adsorb gallium ions from the highly alkaline and aluminum-rich solution.

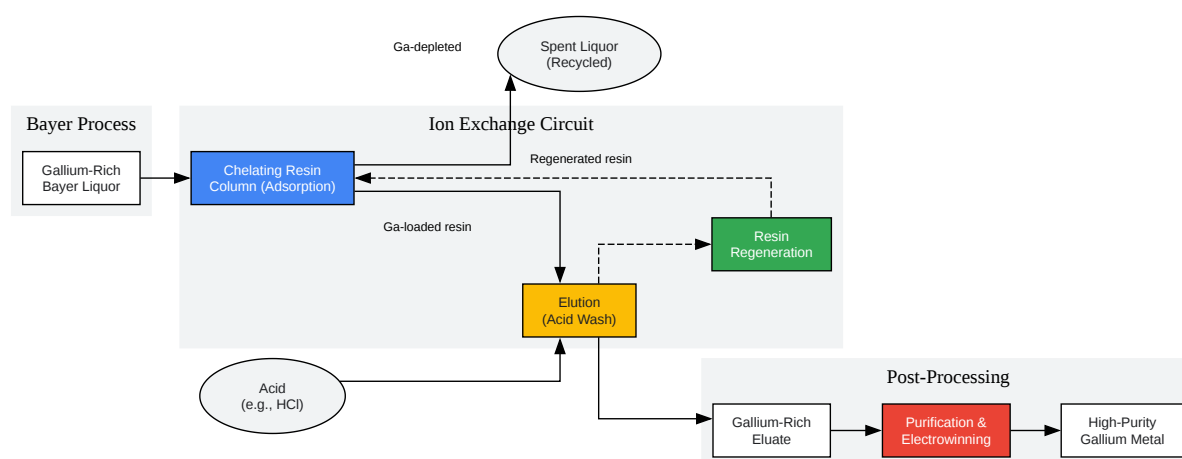
Resins with amidoxime functional groups (-NOH and -NH<sub>2</sub>) are particularly effective, as the oxygen and nitrogen atoms can form stable coordination bonds with metal ions, showing high selectivity for gallium.[\[5\]](#)[\[12\]](#) Commercially available resins such as Duolite ES-346 and DHG586 are used in industrial applications.[\[10\]](#)

Parameter	Value	Source of Data	Reference
Resin Type	Macroporous Amidoxime Chelating Resin	Spent Liquor Adsorption	<a href="#">[5]</a>
Adsorption Rate	82%	Spent Liquor Adsorption	<a href="#">[5]</a>
Optimal Temperature	40-50°C	Ga(III) Adsorption Study	<a href="#">[12]</a>
Optimal Contact Time	40-60 min	Ga(III) Adsorption Study	<a href="#">[12]</a>
Kinetic Model Fit	Pseudo second-order	Ga(III) Adsorption Study	<a href="#">[12]</a>
Isotherm Model Fit	Langmuir and Freundlich	Ga(III) Adsorption Study	<a href="#">[12]</a>

A common method for preparing chelating resins involves the modification of a crosslinked polymer. The following protocol is based on the synthesis of a poly(hydroxamic acid) resin:

- Copolymerization: A mixture of 10 mL of 50% divinylbenzene, 20 mL of ethyl acrylate, 95 mL of acrylonitrile, and 1 g of benzoyl peroxide is prepared.[\[13\]](#)

- **Suspension Polymerization:** The temperature of the stirred solution is raised to 338 K (65°C) over 1 hour and maintained for an additional 3 hours. The temperature is then increased to 348 K (75°C) for 1 hour to complete the polymerization.[13][14]
- **Washing:** The resulting copolymer beads are cooled, filtered, and washed sequentially with hot water, methanol, and 1 M HCl, followed by a final water wash until chloride-free.[13][14]
- **Hydrolysis:** The copolymer is hydrolyzed using 50% (v/v) H<sub>2</sub>SO<sub>4</sub> at 85°C for 16 hours. This step converts the acrylonitrile units to polyamide groups.[14]
- **Functionalization:** The hydrolyzed product is filtered and reacted with a solution containing hydroxylamine hydrochloride, sodium acetate, and sodium hydroxide at 85°C for 18 hours. This converts the polyamide groups to the desired hydroxamic acid functional groups, which are active in chelating gallium.[14]



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Workflow for gallium recovery from Bayer liquor via ion exchange.

## Solvent Extraction

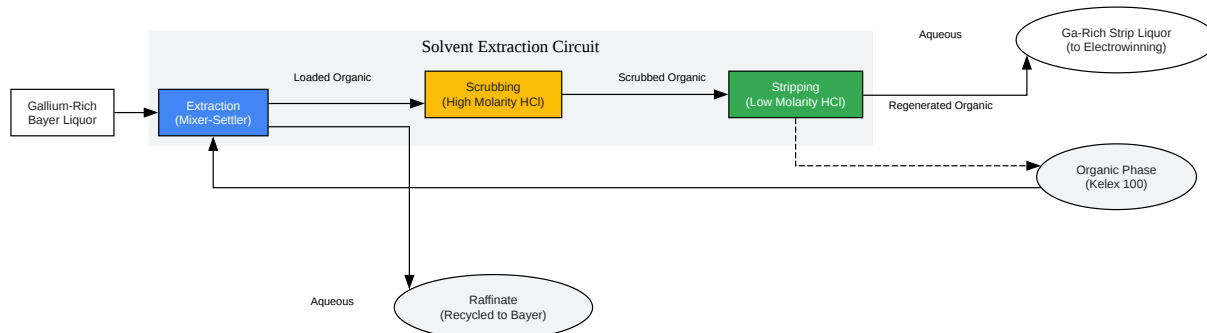
Solvent extraction is another highly efficient method for recovering gallium.<sup>[10]</sup> It involves contacting the Bayer liquor with an immiscible organic phase containing an extractant that selectively binds with gallium. The 7-alkyl-substituted-8-hydroxyquinoline known as Kelex 100 is a widely cited and effective extractant for this purpose.<sup>[10][15]</sup> The process kinetics can be slow, sometimes requiring several hours for optimal extraction.<sup>[10]</sup>

Parameter	Value	Source of Data	Reference
Extractant System	Kelex 100	Bayer Liquor Extraction	<sup>[10]</sup>
Extraction Efficiency	~80%	Bayer Liquor Extraction	<sup>[10]</sup>
Extraction Efficiency	93.39%	Jajarm Bayer Liquor (60 min contact)	<sup>[15]</sup>
Overall Recovery (into strip liquor)	86%	Two-Stage Process	<sup>[16]</sup>
Final Gallium Purity	99%	Two-Stage Process	<sup>[17]</sup>
Bayer Liquor Ga Concentration	190±20 ppm	Feed Liquor	<sup>[16][17]</sup>
Ga Concentration in Strip Liquor	345 ppm	Post-Stripping	<sup>[16]</sup>

This protocol describes a two-stage solvent extraction process to recover gallium from Bayer process liquor.<sup>[16][17]</sup>

- Stage I - Extraction: 100 mL of Bayer liquor is stirred with 100 mL of an organic solvent mixture for 10 minutes at a 1:1 aqueous-to-organic phase ratio. The organic phase consists of 12% Kelex 100, 10% iso-decanol (modifier), 10% Versatic-10, and 68% kerosene (diluent).<sup>[16]</sup>

- **Phase Separation:** The mixture is allowed to settle, and the phases are separated. The gallium is now in the organic phase, along with co-extracted impurities like alumina and soda.[17]
- **Scrubbing:** The loaded organic phase is scrubbed with 6.0 M HCl at a 1:1.5 organic-to-aqueous phase ratio to remove impurities. Gallium remains in the organic phase.[16][17]
- **Stage II - Stripping:** The scrubbed organic phase is then stripped with 1.5 M HCl at a 1:1.5 organic-to-aqueous phase ratio. This transfers the gallium from the organic phase into the acidic aqueous solution (strip liquor).[16]
- **Final Recovery:** The resulting strip liquor, now enriched in gallium, can be further processed, for example, by electrowinning, to produce metallic gallium of about 95% purity.[16]



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Workflow for gallium recovery using a solvent extraction circuit.

## Gallium Recovery from Bauxite Residue (Red Mud)

Red mud, the primary waste product of the Bayer process, contains the gallium that was not leached into the Bayer liquor.[18] While the concentration is lower, the vast quantities of red mud produced annually (over 150 million tonnes) make it a significant potential secondary source of gallium.[19] Recovery from red mud typically involves hydrometallurgical processes, starting with acid leaching to bring the metals into solution.

## Acid Leaching of Red Mud

Various mineral and organic acids have been evaluated for their effectiveness in extracting gallium from red mud.[19][20] Studies have shown that while mineral acids like HCl are effective, organic acids such as oxalic acid ( $\text{H}_2\text{C}_2\text{O}_4$ ) can offer higher extraction efficiencies for gallium with better selectivity against major elements like iron and aluminum.[20]

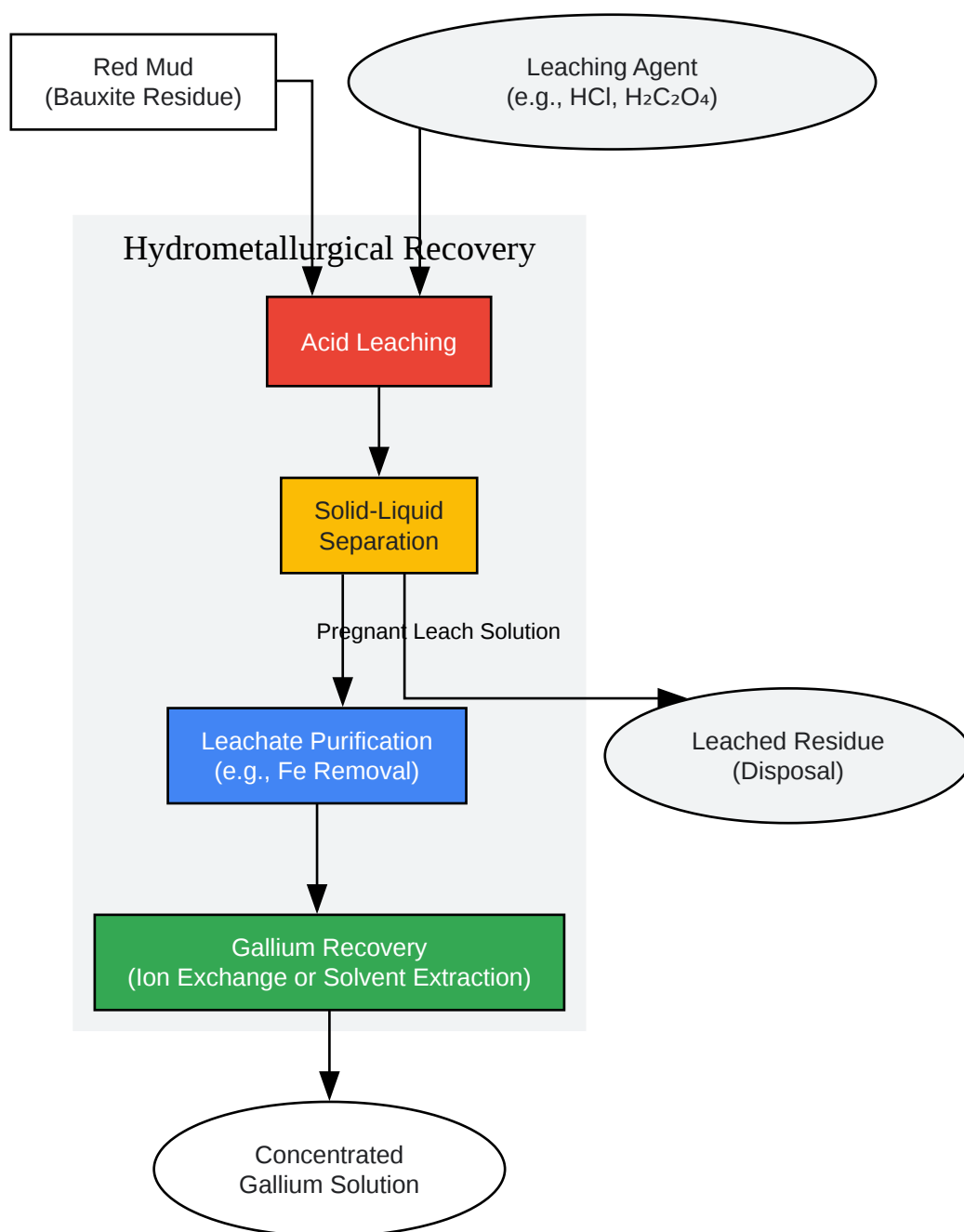
Parameter	Value	Method	Conditions	Reference
Ga Extraction	94.8%	HCl Leaching	4.4 M HCl, 4h, 55°C, 125 g/L slurry	[20]
Ga Adsorption	59.8%	Ion Exchange (LSC-500S resin)	From HCl leachate	[20]
Ga Leaching	>90%	HCl Leaching	4 M HCl, 2h, 80°C, 1:20 S:L ratio	[21]
Ga Extraction	87.6%	HCl Leaching	6.0 M HCl, 21h, 50°C, 56.7 g/L slurry	[20]
Ga Extraction	39% - 44.8%	Oxalic Acid (H <sub>2</sub> C <sub>2</sub> O <sub>4</sub> ) Leaching	1 M H <sub>2</sub> C <sub>2</sub> O <sub>4</sub> , 24h, 60°C, 100 g/L slurry	[20]
Ga Extraction	80%	Oxalic Acid (H <sub>2</sub> C <sub>2</sub> O <sub>4</sub> ) Leaching	Optimal: 2.5 M H <sub>2</sub> C <sub>2</sub> O <sub>4</sub> , 21.7h, 80°C	[19]
Ga Recovery	>80%	Combined Process	HCl leach, Cyphos IL 104 solvent extraction	[21]
Ga Sulphatization	93%	Sulphating Roasting	Roasting at 620°C	[18]

This protocol outlines a method to recover gallium from red mud using hydrochloric acid leaching followed by ion exchange.[20]

- Leaching: Red mud is leached with 4.4 M HCl at a slurry concentration of 125 g/L. The mixture is agitated for 4 hours at 55°C. This dissolves 94.8% of the gallium into the acidic solution.

- **Iron Removal:** The resulting leachate contains high concentrations of iron ( $\text{Fe}^{3+}$ ), which can interfere with subsequent steps. The iron is removed by adsorption using a chlorinated polystyrene macroporous resin (e.g., LSD-369).
- **Gallium Adsorption:** The iron-depleted solution is then treated with a selective chelating resin (e.g., LSC-500S, containing  $-\text{NH}-\text{CH}_2-\text{P}(\text{O})(\text{OH})_2$ ) to adsorb the gallium. Under conditions of 8 g/L resin dosage for 24 hours at 45°C, 59.8% of the gallium is adsorbed onto the resin.
- **Elution and Recovery:** The gallium is then eluted from the resin using a suitable acidic or alkaline solution, creating a concentrated gallium solution ready for final purification.





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General workflow for gallium recovery from red mud.

## Conclusion

The recovery of gallium from **bauxite** processing is a critical aspect of securing the supply chain for this strategic metal. While the Bayer liquor remains the primary industrial source, advances in hydrometallurgy are making the vast stockpiles of red mud an increasingly viable

secondary resource. The choice of recovery method—be it the established ion exchange and solvent extraction techniques for Bayer liquor or innovative acid leaching processes for red mud—depends on economic factors, the specific chemical composition of the process streams, and environmental considerations. Continued research into more selective and efficient extractants, resins, and leaching agents is essential for maximizing the recovery of gallium and ensuring a sustainable supply for future high-technology applications.

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